molecular formula C4H11N3O2 B12755775 1,1-Diethyl-2-hydroxy-3-oxotriazane CAS No. 1223160-21-1

1,1-Diethyl-2-hydroxy-3-oxotriazane

Cat. No.: B12755775
CAS No.: 1223160-21-1
M. Wt: 133.15 g/mol
InChI Key: FOSISNXVGQBIAP-ALCCZGGFSA-N
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Description

Diethylamine diazeniumdiolate, commonly known as DEA/NO, is a compound that serves as a nitric oxide donor. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. DEA/NO is widely studied for its ability to release nitric oxide under physiological conditions, making it valuable in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

DEA/NO is synthesized by reacting diethylamine with nitric oxide under controlled conditions. The reaction typically involves bubbling nitric oxide gas through a solution of diethylamine in an inert solvent, such as acetonitrile, at low temperatures. The resulting product is purified through crystallization or other suitable methods .

Industrial Production Methods

Industrial production of DEA/NO follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle nitric oxide gas safely and efficiently. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

DEA/NO undergoes several types of chemical reactions, primarily involving the release of nitric oxide. These reactions include:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DEA/NO has a wide range of scientific research applications, including:

    Chemistry: Used as a nitric oxide donor in various chemical reactions and studies involving nitric oxide chemistry.

    Biology: Employed in studies investigating the role of nitric oxide in cellular signaling, immune response, and other biological processes.

    Medicine: Explored for potential therapeutic applications, such as vasodilation, wound healing, and antimicrobial effects.

    Industry: Utilized in the development of nitric oxide-releasing materials and coatings for medical devices.

Mechanism of Action

DEA/NO exerts its effects by releasing nitric oxide, which then interacts with various molecular targets and pathways. The primary mechanism involves the activation of soluble guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DEA/NO is unique due to its balanced release kinetics, making it suitable for various applications where controlled nitric oxide release is essential. Its relatively simple synthesis and stability under physiological conditions further enhance its utility in research and potential therapeutic applications .

Properties

CAS No.

1223160-21-1

Molecular Formula

C4H11N3O2

Molecular Weight

133.15 g/mol

IUPAC Name

(Z)-diethylamino-hydroxyimino-oxidoazanium

InChI

InChI=1S/C4H11N3O2/c1-3-6(4-2)7(9)5-8/h8H,3-4H2,1-2H3/b7-5-

InChI Key

FOSISNXVGQBIAP-ALCCZGGFSA-N

Isomeric SMILES

CCN(CC)/[N+](=N/O)/[O-]

Canonical SMILES

CCN(CC)[N+](=NO)[O-]

Origin of Product

United States

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